molecular formula C8H17NO2 B15146482 (S)-Ethyl 2-amino-3,3-dimethylbutanoate

(S)-Ethyl 2-amino-3,3-dimethylbutanoate

Cat. No.: B15146482
M. Wt: 159.23 g/mol
InChI Key: DZYMZVGPERHWSO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,3-dimethylbutanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of butanoic acid and features an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethanol with L-tert-leucine. The process typically involves the esterification of L-tert-leucine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of ethyl 2-amino-3,3-dimethylbutanoate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 2-amino-3,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate various biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Ethyl 2-amino-3,3-dimethylbutanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 2-amino-3,3-dimethylbutanoate

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5,9H2,1-4H3

InChI Key

DZYMZVGPERHWSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)(C)C)N

Origin of Product

United States

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